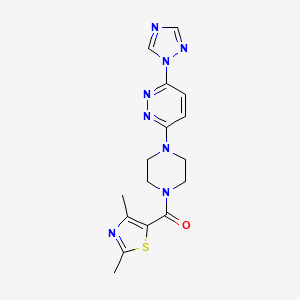
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are likely to be cancer cells , specifically MCF-7, Hela, and A549 cell lines . The compound is a derivative of 1,2,4-triazole , a heterocyclic compound known for its ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It achieves this by binding to the aromatase enzyme , a key enzyme in the biosynthesis of estrogens . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .
Biochemical Pathways
The compound affects the aromatase pathway , which is involved in the biosynthesis of estrogens . By inhibiting the aromatase enzyme, the compound disrupts this pathway, leading to a decrease in estrogen production. This can have downstream effects on various cellular processes, particularly in cancer cells that are sensitive to estrogen levels.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a triazole ring, a pyridazine moiety, a piperazine ring, and a thiazole group, which contribute to its pharmacological properties.
Structure and Properties
The molecular formula of the compound is C19H22N6O1S, with a molecular weight of approximately 382.49 g/mol. The presence of multiple heterocycles enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds featuring the triazole and thiazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as BT-474 and MCF-7. The compound 10ec , which shares structural similarities with our target compound, demonstrated an IC50 value of 0.99 μM against the BT-474 cell line, indicating potent anticancer activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10ec | BT-474 | 0.99 | Tubulin polymerization inhibition |
| Compound A | MCF-7 | 1.50 | Apoptosis induction |
| Compound B | HeLa | 2.30 | Cell cycle arrest |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis. Studies using acridine orange/ethidium bromide staining assays have indicated that compounds similar to this compound can lead to increased apoptotic cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds with triazole and thiazole functionalities have been investigated for their antimicrobial activities. Triazoles are known for their antifungal properties, while thiazoles exhibit antibacterial effects. The combination of these two moieties may enhance the spectrum of antimicrobial activity.
Table 2: Antimicrobial Activity
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound C | Candida albicans | Effective |
| Compound D | Staphylococcus aureus | Moderate |
Case Studies
A notable case study involved the synthesis and biological evaluation of various triazole-containing compounds. One derivative displayed significant activity against both Gram-positive and Gram-negative bacteria while also showing low toxicity in mammalian cell lines. This highlights the potential for developing new antimicrobial agents based on the structure of this compound.
属性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-15(26-12(2)19-11)16(25)23-7-5-22(6-8-23)13-3-4-14(21-20-13)24-10-17-9-18-24/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPTVNYZFANWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













